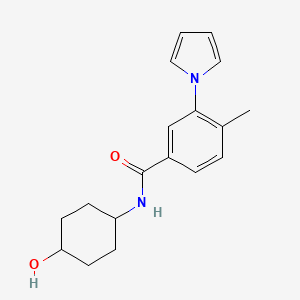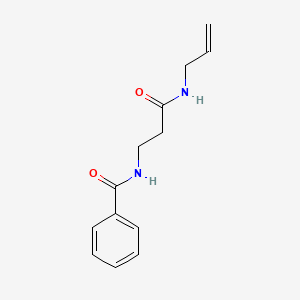
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MQM, is a chemical compound that has been widely studied for its various scientific research applications. MQM is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain, as well as the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, as well as analgesic and anti-cancer effects. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has also been found to have a neuroprotective effect, meaning it may help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential as a cancer treatment, as it has been found to have anti-cancer effects in various studies. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, further research could be done to better understand the exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone and its potential applications in various fields of medicine and science.
Méthodes De Synthèse
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-acetyl-1-methylpyrrole with 2-aminoacetophenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone.
Applications De Recherche Scientifique
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In one study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have a significant inhibitory effect on the growth of cancer cells, suggesting its potential as a cancer treatment. In another study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-8-14-13(11-12)5-3-10-18(14)16(19)15-6-4-9-17(15)2/h4,6-9,11H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCNAONVDTGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
